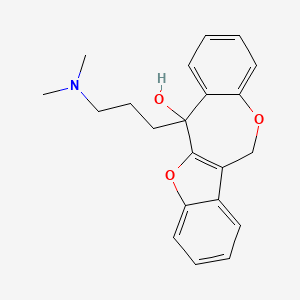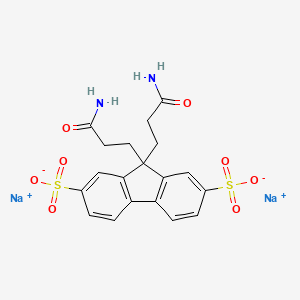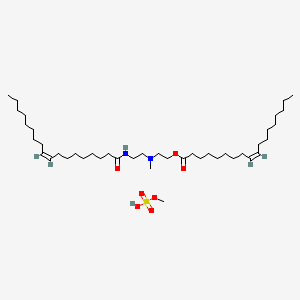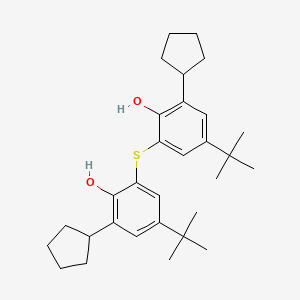
Saponite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Saponite is a trioctahedral mineral belonging to the smectite group of phyllosilicates. Its chemical formula is Ca0.25(Mg,Fe)3((Si,Al)4O10)(OH)2·n(H2O) . This mineral is characterized by its soft, plastic nature and is often found in hydrothermal veins, basalt vesicles, skarns, amphibolite, and serpentinite . This compound was first described in 1840 by Svanberg and is named after the Greek word “sapo,” meaning soap, due to its soap-like texture .
準備方法
Synthetic Routes and Reaction Conditions
Saponite can be synthesized using various methods, with hydrothermal synthesis being the most common. This method involves the formation of a precursor aluminosilicate gel, followed by the hydrolysis of divalent metals such as magnesium, nickel, cobalt, and zinc through the slow release of ammonia from urea decomposition . The reaction conditions typically involve temperatures ranging from 25°C to 220°C, depending on the desired properties of the final product .
Industrial Production Methods
Industrial production of this compound often involves the electrochemical separation of this compound-containing products to obtain high concentrations of smectite-group minerals. This process results in materials with lower particle sizes, more compact structures, and greater surface areas, making them suitable for various applications such as ceramics and heavy-metal sorbents .
化学反応の分析
Types of Reactions
Saponite undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, altering the oxidation state of iron within the mineral.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include sulfuric acid, which can dissolve the mineral, and various metal salts for cation exchange reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cation exchange reactions can result in this compound with different interlayer cations, altering its physical and chemical properties .
科学的研究の応用
Saponite has a wide range of scientific research applications, including:
作用機序
The mechanism of action of saponite involves its ability to adsorb and interact with various molecules. This is primarily due to its high surface area, layered structure, and the presence of exchangeable cations in its interlayer spaces. The adsorption process can involve physical adsorption, ion exchange, and chemical interactions with the adsorbed species . The molecular targets and pathways involved depend on the specific application, such as the removal of contaminants in water treatment or the delivery of drugs in medical applications .
類似化合物との比較
Saponite is often compared with other smectite group minerals, such as montmorillonite and hectorite. While all these minerals share similar layered structures and cation exchange capacities, this compound is unique due to its specific chemical composition and the presence of magnesium and iron in its structure . This gives this compound distinct physical and chemical properties, such as higher thermal stability and different adsorption characteristics .
Similar Compounds
Montmorillonite: A smectite mineral with a similar layered structure but different chemical composition, primarily containing aluminum and magnesium.
特性
CAS番号 |
1319-41-1 |
|---|---|
分子式 |
Al4H12Mg18O72Si21 |
分子量 |
2299.3 g/mol |
IUPAC名 |
tetraaluminum;octadecamagnesium;oxygen(2-);silicon(4+);hexahydrate |
InChI |
InChI=1S/4Al.18Mg.6H2O.66O.21Si/h;;;;;;;;;;;;;;;;;;;;;;6*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q4*+3;18*+2;;;;;;;66*-2;21*+4 |
InChIキー |
BZVFNNVELIPSJE-UHFFFAOYSA-N |
正規SMILES |
O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Al+3].[Al+3].[Al+3].[Al+3].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4] |
Color/Form |
Grains |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)





![Tetrapotassium [(propylimino)bis(methylene)]diphosphonate](/img/structure/B12675387.png)

![4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12675397.png)
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate](/img/structure/B12675402.png)



